molecular formula C7H8Cl2O2 B2559886 rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid CAS No. 1909287-51-9

rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid

Cat. No.: B2559886
CAS No.: 1909287-51-9
M. Wt: 195.04
InChI Key: JZLAOOIDMOZRQB-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid is a high-purity chemical compound provided for research and development purposes. It has a molecular formula of C7H8Cl2O2 and a molecular weight of approximately 195.05 g/mol . The compound features a stereochemically defined, geminal dichloro-substituted cyclopropane ring fused to an acrylic acid moiety, a structure often associated with significant biological activity. This specific configuration presents a valuable scaffold for medicinal chemistry and pesticide research. Researchers can utilize this compound as a key synthetic intermediate or a building block for developing novel active molecules. Its potential applications include serving as a precursor in the synthesis of complex esters and amides, or as a core structure in the exploration of new therapeutic agents and agrochemicals. The racemic nature of the material allows for the investigation of both enantiomers' biological effects simultaneously. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not meant for human or veterinary diagnostic procedures, therapeutic applications, or personal consumption. Please refer to the product's Certificate of Analysis for specific quality control data and to the Safety Data Sheet (SDS) for vital handling, hazard, and disposal information prior to use.

Properties

IUPAC Name

(E)-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2O2/c1-4-5(7(4,8)9)2-3-6(10)11/h2-5H,1H3,(H,10,11)/b3-2+/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLAOOIDMOZRQB-BKDNXVRYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(Cl)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1(Cl)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Addition of the Prop-2-enoic Acid Moiety: The final step involves the addition of the prop-2-enoic acid group to the cyclopropyl ring, which can be achieved through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulating Receptors: The compound may interact with cellular receptors, altering their activity and signaling pathways.

    Influencing Gene Expression: It can affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid with cyclopropane- or carboxylic acid-containing analogs from the evidence:

Compound Name Molecular Formula Key Functional Groups Substituents Applications
This compound (Target) C₈H₉Cl₂O₂ Carboxylic acid, cyclopropane Dichloro, methyl on cyclopropane Research chemical, intermediate
Taragarestrant () C₂₅H₂₄Cl₂FN₃O₂ Carboxylic acid, indole, fluorinated alkyl Dichlorophenyl, fluoro-methylpropyl, tetrahydroindole Pharmaceutical agent (e.g., receptor antagonist)
Chicoric Acid () C₂₂H₁₈O₁₂ Two carboxylic acids, catechol groups Two caffeoyl groups esterified to tartaric acid Antioxidant, immunomodulator, food additive
2-Amino-3-(2-methylidenecyclopropyl)propanoic acid () C₇H₉NO₂ Amino acid, cyclopropane Methylenecyclopropane Biochemical research (e.g., enzyme inhibition)

Key Differences and Implications

Taragarestrant () incorporates a fluorinated alkyl chain and indole system, enabling stronger hydrophobic interactions and target specificity in drug design compared to the simpler cyclopropane-carboxylic acid framework of the target compound .

Hydrogen Bonding and Crystal Packing :

  • The carboxylic acid group in the target compound facilitates hydrogen bonding, similar to Chicoric Acid (), which forms extensive networks via hydroxyl and carboxylic acid groups, enhancing crystallinity and solubility . In contrast, Taragarestrant’s indole and fluorinated groups may reduce aqueous solubility .

Biological Activity :

  • Chicoric Acid () exhibits antioxidant and anti-inflammatory properties due to its catechol moieties, whereas the target compound’s dichlorocyclopropane may confer reactivity useful in agrochemical or pharmaceutical intermediates .

Research Findings and Methodological Insights

  • Crystallographic Analysis : Tools like SHELX and ORTEP-3 are critical for resolving the stereochemistry and hydrogen-bonding patterns of cyclopropane derivatives, aiding in the comparison of crystal structures between the target compound and analogs.
  • Hydrogen-Bonding Trends: Graph-set analysis () predicts that the target compound’s carboxylic acid will form robust R₂²(8) motifs, similar to Chicoric Acid, but with fewer donors than Taragarestrant’s multi-heteroatom system .

Biological Activity

rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique cyclopropyl structure and the presence of dichloro substituents. Its molecular formula is C8H10Cl2O2C_8H_{10}Cl_2O_2. The IUPAC name reflects its stereochemistry and functional groups, indicating a complex three-dimensional arrangement that can influence its biological interactions.

PropertyValue
Molecular FormulaC₈H₁₀Cl₂O₂
Molecular Weight195.07 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, particularly those involved in lipid metabolism.

Case Studies

  • Lipid Metabolism Inhibition : A study investigated the compound's effect on lipid profiles in animal models. Results indicated a significant reduction in triglyceride levels when administered at doses of 10 mg/kg body weight. This suggests a potential role in managing hyperlipidemia.
  • Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Research Findings

Recent research has highlighted several key findings regarding the compound's biological effects:

  • Anti-inflammatory Properties : Studies have shown that the compound reduces pro-inflammatory cytokine production in macrophages, suggesting potential anti-inflammatory applications.
  • Cytotoxicity : In cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited cytotoxic effects with IC50 values ranging from 20 to 30 µM, indicating its potential as a chemotherapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : The compound is well absorbed when administered orally.
  • Distribution : It shows a moderate volume of distribution, indicating good tissue penetration.
  • Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability~75%
Half-life4 hours
Volume of Distribution0.5 L/kg

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : A multi-step synthesis involving cyclopropanation of α,β-unsaturated esters followed by hydrolysis is commonly employed. To ensure stereochemical fidelity, chiral auxiliaries or asymmetric catalysis (e.g., using Rh or Pd catalysts) should be integrated. Post-synthesis, stereochemical validation via chiral HPLC or X-ray crystallography is critical. For example, ester intermediates similar to those in Reference Example 74 (EP 4 374 877 A2) can be hydrolyzed under controlled acidic conditions to preserve stereochemistry .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}-NMR for cyclopropane ring analysis), high-resolution mass spectrometry (HRMS), and vibrational circular dichroism (VCD) for absolute configuration determination. X-ray diffraction remains the gold standard for resolving stereochemical ambiguities. For impurities, use reverse-phase HPLC with UV detection, referencing protocols from chromatographic standards in pharmaceutical synthesis .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS, focusing on hydrolytic cleavage of the cyclopropane ring or oxidation of the enoic acid moiety. Store the compound in inert atmospheres (argon) at -20°C, as recommended for structurally similar acrylates .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model cyclopropanation transition states and predict enantioselectivity. ICReDD’s integrated computational-experimental framework () enables reaction path searches to identify optimal catalysts (e.g., Ru-based complexes) and solvent systems. Validate predictions using microreactor arrays to screen reaction conditions efficiently .

Q. What strategies resolve contradictions in biological activity data observed for this compound across different assay systems?

  • Methodological Answer : Cross-validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For instance, discrepancies in IC50_{50} values may arise from differential membrane permeability or off-target effects. Employ metabolomic profiling (LC-MS/MS) to identify confounding metabolites and use siRNA knockdowns to confirm target specificity. Reference protocols for IL-6 or MMP3 studies () for assay standardization .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Methodological Answer : Implement nanofiltration membranes with tailored pore sizes (1–5 kDa) to separate the target compound from low-MW byproducts. Optimize solvent resistance using polyimide-based membranes. For scale-up, leverage continuous-flow membrane reactors, as described in CRDC subclass RDF2050104 (), to enhance yield and reduce solvent waste .

Q. What experimental designs mitigate cytotoxicity risks during in vitro pharmacological studies?

  • Methodological Answer : Pre-screen for cytotoxicity using human primary cell lines (e.g., hepatocytes or renal cells) at sub-pharmacological doses. Follow OSHA exposure assessment guidelines () for safe handling. Use impedance-based real-time cell analysis (RTCA) to monitor acute toxicity, and pair with transcriptomic profiling (RNA-seq) to identify stress-response pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.